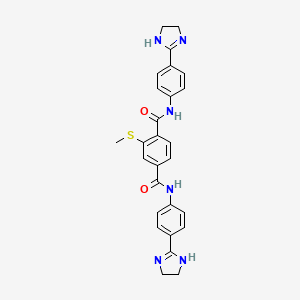
N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-(methylthio)terephthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-(methylthio)terephthalamide is a complex organic compound featuring imidazole rings and a terephthalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-(methylthio)terephthalamide typically involves the formation of imidazole rings followed by their attachment to a terephthalamide core. The process often includes:
Formation of Imidazole Rings: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Attachment to Terephthalamide Core: The imidazole rings are then attached to the terephthalamide core via nucleophilic substitution reactions, often using a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-(methylthio)terephthalamide can undergo various chemical reactions, including:
Reduction: The imidazole rings can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Scientific Research Applications
N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-(methylthio)terephthalamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-(methylthio)terephthalamide involves its interaction with molecular targets through its imidazole rings and terephthalamide core. The imidazole rings can coordinate with metal ions, influencing enzymatic activity or forming stable metal complexes . The terephthalamide core provides structural stability and can participate in hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
N(1),N(4)-Bis(4-(1H-imidazol-2-yl)phenyl)terephthalamide: Lacks the methylthio group, resulting in different chemical reactivity and applications.
N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)terephthalamide: Similar structure but without the methylthio group, affecting its oxidation and reduction reactions.
Properties
CAS No. |
21696-24-2 |
|---|---|
Molecular Formula |
C27H26N6O2S |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-2-methylsulfanylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C27H26N6O2S/c1-36-23-16-19(26(34)32-20-7-2-17(3-8-20)24-28-12-13-29-24)6-11-22(23)27(35)33-21-9-4-18(5-10-21)25-30-14-15-31-25/h2-11,16H,12-15H2,1H3,(H,28,29)(H,30,31)(H,32,34)(H,33,35) |
InChI Key |
IDDODVNWHPPDDC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NCCN3)C(=O)NC4=CC=C(C=C4)C5=NCCN5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


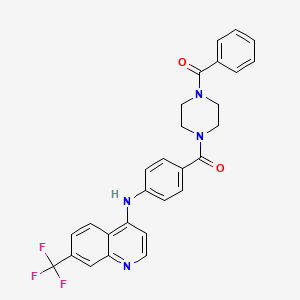
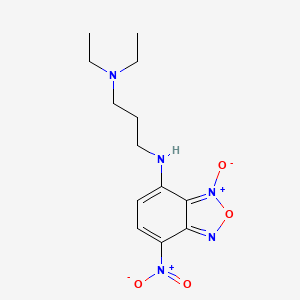
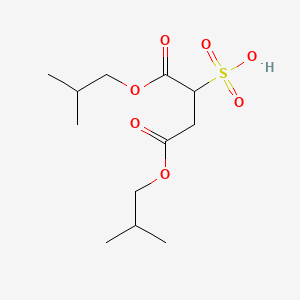
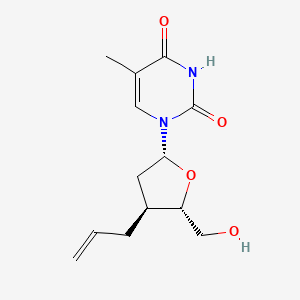
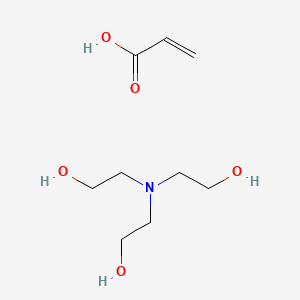


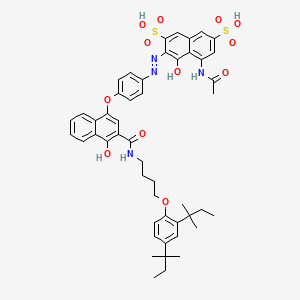
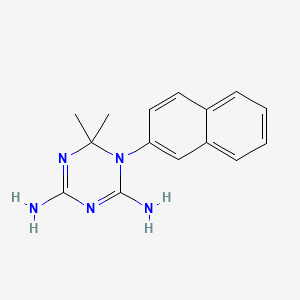
![1-[Bis(butylamino)phosphoryl]-3-butyl-2-methylguanidine](/img/structure/B12797810.png)
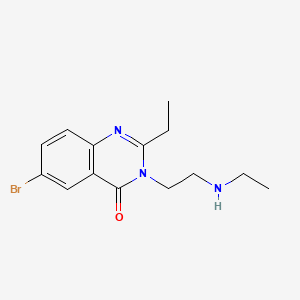
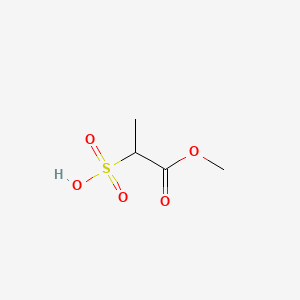
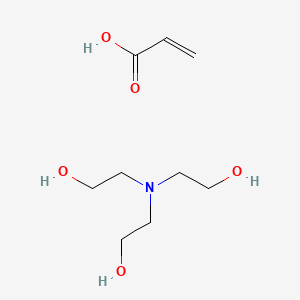
![(2R,3R,4S,5S,6R)-2-[(1S,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B12797827.png)
